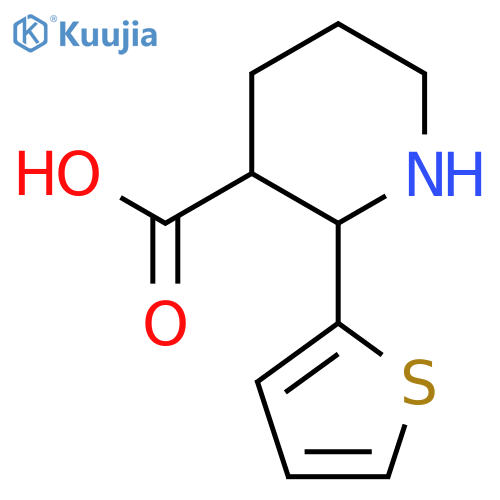Cas no 1557260-01-1 (2-(thiophen-2-yl)piperidine-3-carboxylic acid)

2-(thiophen-2-yl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(thiophen-2-yl)piperidine-3-carboxylic acid
- 1557260-01-1
- EN300-1476972
-
- インチ: 1S/C10H13NO2S/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h2,4,6-7,9,11H,1,3,5H2,(H,12,13)
- InChIKey: KPXCGUUEDLDKJZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1C(C(=O)O)CCCN1
計算された属性
- せいみつぶんしりょう: 211.06669983g/mol
- どういたいしつりょう: 211.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
2-(thiophen-2-yl)piperidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1476972-250mg |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 250mg |
$1117.0 | 2023-09-29 | ||
| Enamine | EN300-1476972-5000mg |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 5000mg |
$3520.0 | 2023-09-29 | ||
| Enamine | EN300-1476972-100mg |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 100mg |
$1068.0 | 2023-09-29 | ||
| Enamine | EN300-1476972-0.25g |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 0.25g |
$1117.0 | 2023-06-06 | ||
| Enamine | EN300-1476972-2500mg |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 2500mg |
$2379.0 | 2023-09-29 | ||
| Enamine | EN300-1476972-0.1g |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 0.1g |
$1068.0 | 2023-06-06 | ||
| Enamine | EN300-1476972-50mg |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 50mg |
$1020.0 | 2023-09-29 | ||
| Enamine | EN300-1476972-500mg |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 500mg |
$1165.0 | 2023-09-29 | ||
| Enamine | EN300-1476972-0.05g |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 0.05g |
$1020.0 | 2023-06-06 | ||
| Enamine | EN300-1476972-0.5g |
2-(thiophen-2-yl)piperidine-3-carboxylic acid |
1557260-01-1 | 0.5g |
$1165.0 | 2023-06-06 |
2-(thiophen-2-yl)piperidine-3-carboxylic acid 関連文献
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
2-(thiophen-2-yl)piperidine-3-carboxylic acidに関する追加情報
Introduction to 2-(thiophen-2-yl)piperidine-3-carboxylic acid (CAS No. 1557260-01-1)
2-(thiophen-2-yl)piperidine-3-carboxylic acid, identified by its CAS number 1557260-01-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the piperidine class, which is well-documented for its role in drug design and development. The presence of a thiophene ring at the 2-position of the piperidine core introduces additional functional diversity, making it a promising scaffold for medicinal chemistry applications.
The structural motif of 2-(thiophen-2-yl)piperidine-3-carboxylic acid combines the versatility of piperidine with the electronic and steric influences of the thiophene ring. Piperidine derivatives are widely recognized for their suitability in modulating various biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. The incorporation of a thiophene moiety enhances the compound's potential for binding interactions, offering a rich platform for structure-based drug design.
In recent years, there has been a surge in research focusing on thiophene-piperidine hybrids due to their demonstrated efficacy in addressing multifaceted therapeutic challenges. The compound's ability to engage with multiple biological pathways makes it an attractive candidate for developing novel therapeutics. Specifically, studies have highlighted its potential in inhibiting kinases and other enzyme targets implicated in cancer and inflammatory diseases.
One of the most compelling aspects of 2-(thiophen-2-yl)piperidine-3-carboxylic acid is its synthetic accessibility. The compound can be readily prepared through established organic synthesis protocols, allowing researchers to modify its structure further to optimize pharmacokinetic and pharmacodynamic properties. This flexibility has enabled the exploration of numerous derivatives with enhanced potency, selectivity, and solubility.
Recent advancements in computational chemistry have further accelerated the discovery process for this class of compounds. Molecular docking studies have been instrumental in predicting binding affinities and identifying key interaction residues on target proteins. These insights have guided the development of more refined analogs, demonstrating the compound's potential as a lead molecule in drug discovery programs.
The therapeutic relevance of 2-(thiophen-2-yl)piperidine-3-carboxylic acid has been underscored by several preclinical studies. Researchers have reported its efficacy in models of neurological disorders, where piperidine-thiophene hybrids exhibit promising neuroprotective and anti-inflammatory effects. Additionally, preliminary data suggest that this compound may interfere with pathways involved in metabolic diseases, positioning it as a candidate for treating conditions such as diabetes and obesity.
From a chemical biology perspective, 2-(thiophen-2-yl)piperidine-3-carboxylic acid serves as an excellent tool for investigating receptor-ligand interactions. Its unique structural features allow it to modulate conformational changes in target proteins, providing valuable insights into mechanisms of drug action. Such mechanistic understanding is crucial for designing next-generation drugs with improved therapeutic profiles.
The industrial relevance of this compound is further amplified by its compatibility with scalable manufacturing processes. Pharmaceutical companies are increasingly leveraging such intermediates to streamline drug development pipelines, reducing time-to-market for novel therapeutics. The robust synthetic routes available for 2-(thiophen-2-yl)piperidine-3-carboxylic acid ensure consistent quality control, making it a reliable building block for large-scale production.
In conclusion, 2-(thiophen-2-yl)piperidine-3-carboxylic acid (CAS No. 1557260-01-1) represents a significant advancement in medicinal chemistry research. Its unique structural features, combined with its synthetic tractability and therapeutic potential, make it a cornerstone in the development of innovative treatments across multiple disease areas. As research continues to uncover new applications for this compound, its importance in pharmaceutical innovation is poised to grow even further.
1557260-01-1 (2-(thiophen-2-yl)piperidine-3-carboxylic acid) 関連製品
- 1421482-68-9(N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-phenoxypropanamide)
- 2060061-86-9(1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid)
- 672293-59-3(4-(thiophen-3-yl)methylpiperidine)
- 50456-78-5(2-Hydroxydibenzb,eoxepin-11(6H)-one)
- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 1932794-66-5(Pyrrolidine, 2-(2-bromophenyl)-4-methyl-, (2S,4R)-)
- 157405-32-8(8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-ONE)
- 898420-75-2(2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)
- 13328-85-3(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID)
- 1261810-73-4(methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate)




